1-(Azidomethyl)-4-methoxybenzene

Overview

Description

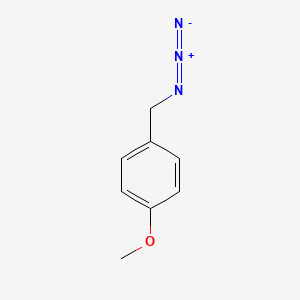

1-(Azidomethyl)-4-methoxybenzene: is an organic compound that features an azide group (-N₃) attached to a benzene ring substituted with a methoxy group (-OCH₃)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the following steps:

Formation of 4-methoxybenzyl chloride: This is achieved by reacting 4-methoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

Substitution Reaction: The 4-methoxybenzyl chloride is then reacted with sodium azide (NaN₃) in an aprotic solvent such as dimethylformamide (DMF) to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-4-methoxybenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: The azide group is highly reactive in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reagents like triphenylphosphine (PPh₃) and water.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Triphenylphosphine (PPh₃) and water.

Major Products:

1,2,3-Triazoles: Formed from cycloaddition reactions.

Aminomethyl Derivatives: Formed from reduction reactions.

Scientific Research Applications

Synthetic Routes

1-(Azidomethyl)-4-methoxybenzene can be synthesized through a multi-step process involving the conversion of 4-methoxybenzyl alcohol to 4-methoxybenzyl chloride, which is then reacted with sodium azide in an aprotic solvent like dimethylformamide (DMF). This method highlights the compound's potential as a building block in organic synthesis.

Organic Synthesis

This compound serves as a vital building block in the synthesis of more complex molecules, particularly in click chemistry . The azide group can undergo cycloaddition reactions with alkynes to form stable 1,2,3-triazoles, which are significant in medicinal chemistry for drug development.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Involves substitution reactions with various nucleophiles. |

| Cycloaddition | Forms triazoles via Huisgen 1,3-dipolar cycloaddition. |

| Reduction | Azide can be reduced to amine using triphenylphosphine. |

Materials Science

In materials science, this compound is utilized for the functionalization of materials such as carbon nanostructures. Its reactive azide group allows for modifications that enhance material properties, making it suitable for applications in nanotechnology and polymer science.

Bioconjugation

The compound is employed in bioconjugation processes for modifying biomolecules. This application is crucial in biochemistry and molecular biology, where the ability to attach functional groups to proteins or nucleic acids can facilitate studies on cellular processes and drug delivery systems.

Pharmaceuticals

Due to its reactivity and ability to form stable linkages through triazole formation, this compound is explored for developing new drugs and therapeutic agents. Its potential biological activities include enzyme inhibition and antimicrobial properties, making it a candidate for further pharmacological studies.

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It may inhibit DNA polymerases involved in cancer cell proliferation.

- Cellular Signaling Modulation : The compound can affect signaling pathways regulating cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest it disrupts bacterial cell wall synthesis or interferes with metabolic pathways.

Case Studies and Research Findings

- A study demonstrated that derivatives of this compound showed enhanced antibacterial activity when modified with para-bromo substitutions on the aromatic ring .

- Another investigation highlighted the compound's role in forming curcumin-triazole conjugates aimed at targeting cancer cells effectively .

- Research into its use as a precursor for various heterocycles revealed high yields in synthesizing complex structures through copper-catalyzed reactions .

Mechanism of Action

The mechanism of action of 1-(azidomethyl)-4-methoxybenzene primarily involves its azide group, which can undergo cycloaddition reactions to form triazoles. These reactions are facilitated by copper(I) catalysts and proceed through a 1,3-dipolar cycloaddition mechanism. The azide group can also be reduced to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

1-(Azidomethyl)-4-ethenylbenzene: Contains an ethenyl group instead of a methoxy group.

1-(Azidomethyl)-5H-tetrazole: Features a tetrazole ring instead of a benzene ring.

4-(Azidomethyl)benzoic acid: Contains a carboxylic acid group instead of a methoxy group.

Uniqueness: 1-(Azidomethyl)-4-methoxybenzene is unique due to the presence of both an azide group and a methoxy group on the benzene ring

Biological Activity

1-(Azidomethyl)-4-methoxybenzene, also known by its chemical identifier C8H9N3O, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound has the following chemical properties:

- Molecular Formula : C8H9N3O

- Molecular Weight : 165.17 g/mol

- CAS Number : 10931767

The presence of the azido group (-N₃) and the methoxy group (-OCH₃) suggests potential reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their function. For instance, it can inhibit DNA polymerases involved in cancer cell proliferation, leading to apoptosis in malignant cells.

- Cellular Signaling Modulation : It may affect signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Biological Activities

This compound has shown promise in various biological assays:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against various cancer types, including breast and prostate cancer cells.

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. It appears to exhibit dose-dependent inhibition of bacterial growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Cytotoxicity Studies :

- A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity (values ranged from 5 to 15 µM depending on the cell line).

-

Antimicrobial Testing :

- In a series of assays against common bacterial strains (e.g., E. coli, S. aureus), the compound demonstrated effective inhibition at concentrations as low as 10 µg/mL, suggesting it could serve as a lead compound for developing new antimicrobial agents.

-

Mechanistic Insights :

- Further mechanistic studies indicated that the compound's cytotoxic effects might be mediated through oxidative stress pathways, leading to increased reactive oxygen species (ROS) within treated cells.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 10 | Induces apoptosis via DNA damage |

| Anticancer | Prostate Cancer Cells | 15 | Inhibits DNA polymerase activity |

| Antimicrobial | E. coli | 10 | Disrupts cell wall synthesis |

| Antimicrobial | S. aureus | 12 | Interferes with metabolic pathways |

Properties

IUPAC Name |

1-(azidomethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-4-2-7(3-5-8)6-10-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKGGJYLHBHSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448727 | |

| Record name | 1-(azidomethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70978-37-9 | |

| Record name | 1-(azidomethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating a triazole ring into the acridone structure in the context of anticancer activity?

A1: Triazole rings are known to possess a variety of biological activities, and their incorporation into drug molecules can enhance their pharmacological properties. [, ] In the context of anticancer activity, triazoles can contribute to improved binding affinity to target proteins, enhanced cellular uptake, and increased metabolic stability. The specific impact of the triazole ring on the activity of the acridone derivatives would depend on factors such as its position, substitution pattern, and the overall structure of the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.